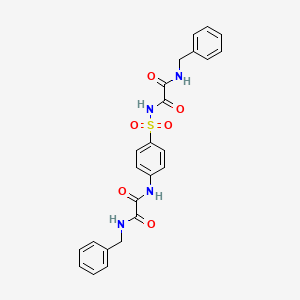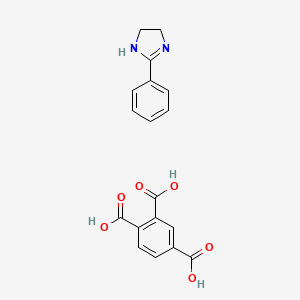
Einecs 259-222-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 9-hydroxy-4-androstene-3,17-dione involves several steps. One common method includes the oxidation of androst-4-ene-3,17-dione using specific oxidizing agents under controlled conditions . Industrial production methods often involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity .
Chemical Reactions Analysis
9-hydroxy-4-androstene-3,17-dione undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form different derivatives.
Reduction: It can be reduced to form other androstane derivatives.
Substitution: Various substitution reactions can occur, especially at the hydroxyl group, leading to the formation of esters and ethers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
9-hydroxy-4-androstene-3,17-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various steroids and other complex organic molecules.
Biology: This compound is studied for its role in various biological processes, including hormone regulation.
Medicine: It is investigated for its potential therapeutic uses, particularly in hormone replacement therapy and the treatment of certain cancers.
Industry: It is used in the production of various pharmaceuticals and as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 9-hydroxy-4-androstene-3,17-dione involves its interaction with androgen receptors in the body. It binds to these receptors, leading to the activation of specific genes that regulate various physiological processes. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in the development and maintenance of male characteristics .
Comparison with Similar Compounds
9-hydroxy-4-androstene-3,17-dione can be compared with other similar compounds such as:
Androst-4-ene-3,17-dione: This compound is a precursor in the synthesis of 9-hydroxy-4-androstene-3,17-dione and has similar chemical properties.
Testosterone: While structurally similar, testosterone has a different mechanism of action and is more potent in its biological effects.
Dihydrotestosterone: This compound is another potent androgen with a different set of biological activities compared to 9-hydroxy-4-androstene-3,17-dione
The uniqueness of 9-hydroxy-4-androstene-3,17-dione lies in its specific chemical structure, which allows it to undergo unique chemical reactions and interact with biological systems in distinct ways.
Properties
CAS No. |
54553-87-6 |
|---|---|
Molecular Formula |
C18H16N2O6 |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
benzene-1,2,4-tricarboxylic acid;2-phenyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C9H10N2.C9H6O6/c1-2-4-8(5-3-1)9-10-6-7-11-9;10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-5H,6-7H2,(H,10,11);1-3H,(H,10,11)(H,12,13)(H,14,15) |
InChI Key |
XSUIFBBMMDAUOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC=CC=C2.C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O |
Related CAS |
54553-88-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


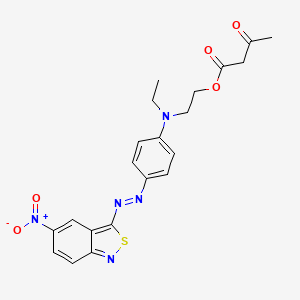
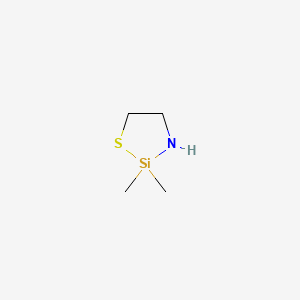
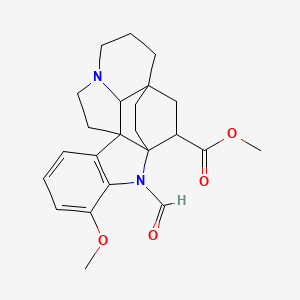


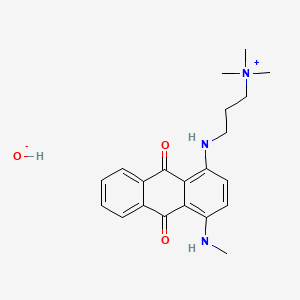

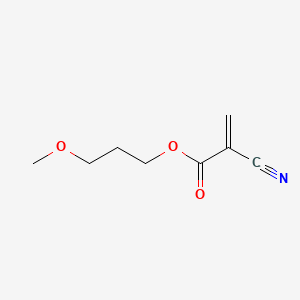
![2-[3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-3-(2-hydroxyethyl)benzothiazolium bromide](/img/structure/B12702519.png)
